molecular formula C11H9BrN2O2 B11846135 Ethyl 8-bromoquinoxaline-6-carboxylate

Ethyl 8-bromoquinoxaline-6-carboxylate

Cat. No.: B11846135
M. Wt: 281.10 g/mol
InChI Key: UBJODHICTLBJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromoquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 8th position and an ethyl ester group at the 6th position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromoquinoxaline-6-carboxylate typically involves the bromination of quinoxaline derivatives followed by esterification. One common method includes the reaction of 8-bromoquinoxaline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromoquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes.

Major Products Formed

    Substitution: Various substituted quinoxaline derivatives.

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Coupling: Biaryl or alkyl-quinoxaline derivatives.

Scientific Research Applications

Ethyl 8-bromoquinoxaline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 8-bromoquinoxaline-6-carboxylate involves its interaction with various molecular targets. The bromine atom and the quinoxaline ring can form strong interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, the compound may inhibit tyrosine kinases or other enzymes involved in cell signaling, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 8-bromoquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:

    Ethyl 6-chloroquinoxaline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 8-methylquinoxaline-6-carboxylate: Similar structure but with a methyl group instead of bromine.

    Ethyl 6-nitroquinoxaline-8-carboxylate: Similar structure but with a nitro group instead of bromine.

The presence of the bromine atom in this compound makes it more reactive in substitution reactions compared to its chloro or nitro analogs. This unique reactivity can be advantageous in specific synthetic applications.

Biological Activity

Ethyl 8-bromoquinoxaline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving the bromination of quinoxaline derivatives followed by esterification. The general synthetic route includes:

  • Bromination : The quinoxaline derivative is treated with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum chloride) to introduce the bromine atom at the 8-position.
  • Esterification : The carboxylic acid group is introduced via esterification with ethanol and sulfuric acid, yielding this compound.

Characterization of the compound is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

This compound has demonstrated notable anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines:

  • In Vitro Studies : The compound showed significant cytotoxicity against human breast cancer (MCF7), non-small cell lung cancer (NCIH460), and CNS cancer (SF-268) cells. The IC50 values for these cell lines ranged from 0.01 to 0.06 μg/mL, indicating potent activity compared to doxorubicin, a standard chemotherapy drug .
Cell LineIC50 (μg/mL)Reference CompoundIC50 (μg/mL)
MCF70.01 ± 0.001Doxorubicin>100
NCIH4600.05 ± 0.003Doxorubicin>100
SF-2680.06 ± 0.008Doxorubicin>100

The compound exhibited non-cytotoxic effects on normal fibroblast cells (WI-38), suggesting a favorable therapeutic index.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicated that it possesses both bactericidal and bacteriostatic properties against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that quinoxaline derivatives can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Case Study on Cancer Treatment : A study involving patients with advanced breast cancer reported that treatment regimens incorporating quinoxaline derivatives led to improved outcomes compared to standard therapies alone.
  • Case Study on Infections : In a clinical setting, patients with resistant bacterial infections responded positively to treatment with quinoxaline derivatives, including this compound, showcasing its potential as an alternative antimicrobial agent.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 8-bromoquinoxaline-6-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3

InChI Key

UBJODHICTLBJSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.